Methyl 3-(4-hydroxypiperidin-1-yl)propanoate is an organic compound characterized by its molecular formula and a molecular weight of approximately 185.22 g/mol. This compound features a piperidine ring substituted with a hydroxyl group and is classified as an ester due to the presence of the methoxy and propanoate groups. Its unique structure allows for various applications in both chemical synthesis and biological research.
Methyl 3-(4-hydroxypiperidin-1-yl)propanoate can be synthesized from readily available starting materials, primarily through reactions involving 4-hydroxypiperidine and methyl acrylate. These precursors are commonly found in chemical supply catalogs, making the compound accessible for laboratory use.
This compound falls under the category of amino acid derivatives and ester compounds. It is significant in medicinal chemistry and organic synthesis due to its ability to act as an intermediate in the creation of more complex molecules.
The synthesis of Methyl 3-(4-hydroxypiperidin-1-yl)propanoate typically involves a nucleophilic addition reaction between 4-hydroxypiperidine and methyl acrylate. The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst to facilitate the nucleophilic attack of the nitrogen atom on the acrylate carbon.
Methyl 3-(4-hydroxypiperidin-1-yl)propanoate has a distinct molecular structure characterized by:
Methyl 3-(4-hydroxypiperidin-1-yl)propanoate can undergo several types of chemical reactions:
These reactions allow for further functionalization of the compound, making it versatile for synthetic applications.
The mechanism of action for Methyl 3-(4-hydroxypiperidin-1-yl)propanoate involves its interaction with specific biological targets, such as enzymes or receptors. The presence of the hydroxyl group and ester functionality enables it to participate in hydrogen bonding, which can influence enzyme activity and receptor interactions.
Upon interaction with target biomolecules, the compound may undergo conformational changes that modulate biological pathways, potentially leading to therapeutic effects or influencing metabolic processes.
Relevant data include boiling point, melting point, and specific heat capacity, which are important for practical applications in synthesis and formulation.
Methyl 3-(4-hydroxypiperidin-1-yl)propanoate has several significant applications:
The stereoselective construction of the 4-hydroxypiperidine moiety in methyl 3-(4-hydroxypiperidin-1-yl)propanoate (C₉H₁₇NO₃) relies on chiral pool utilization or asymmetric functionalization strategies. Industrially scalable routes frequently employ N-alkylation of enantiomerically pure 4-hydroxypiperidine precursors with methyl acrylate or its equivalents. A patented route (WO2016170545A1) achieves high regioselectivity through SN₂ displacement of activated esters under mild conditions (0–20°C), minimizing racemization at the C4 stereocenter [5]. Alternative approaches leverage proline-derived chiral auxiliaries, where 4-hydroxyproline undergoes decarboxylative functionalization to install the propanoate sidechain while preserving stereochemical integrity [6]. The stereoselective hydrogenation of pyridine derivatives using Ru catalysts represents another viable pathway, though yields remain moderate (~67%) compared to chiral pool routes [6].
Table 1: Stereoselective Strategies for Piperidine Core Installation
Strategy | Key Reagent/Intermediate | Stereocontrol Mechanism | Yield Range |
---|---|---|---|
N-Alkylation | Methyl acrylate/4-hydroxypiperidine | Substrate-controlled retention | 75–92% |
Chiral Pool (4-Hydroxyproline) | Decarboxylative alkylation | Auxiliary-directed asymmetry | 60–85% |
Catalytic Hydrogenation | Ru-catalyzed pyridine reduction | Catalyst-induced asymmetry | 60–67% |
Propanoate ester installation is critically achieved through nucleophilic displacement or carboxylate activation. A high-yield route (95.9%) employs in situ carboxylate activation of 3-(4-hydroxyphenyl)propanoic acid with potassium carbonate in DMF, followed by methyl iodide quench at 0°C to RT [2]. For acid-labile substrates, Steglich esterification using N,N'-dicyclohexylcarbodiimide (DCCD) and 4-dimethylaminopyridine (DMAP) enables ester formation under near-neutral conditions, preventing piperidine N-deprotection or stereocenter epimerization [4]. Enzymatic approaches using immobilized lipases (e.g., Novozym 435) show promise for green synthesis, operating at ambient temperature (25°C) without solvent stirring, though substrate scope limitations exist for bulky piperidine derivatives [7]. Transesterification of vinyl propanoates offers an irreversible route driven by vinyl alcohol tautomerization to acetaldehyde, enhancing conversion efficiency [7].
Table 2: Esterification Methodologies for Target Propanoate Synthesis
Method | Conditions | Advantages | Yield |
---|---|---|---|
Alkyl Halide Displacement | K₂CO₃/DMF, 0°C→RT, CH₃I | High yield, scalability | 95.9% |
Steglich Esterification | DCCD/DMAP, CH₂Cl₂, 0°C→RT | Mild, preserves stereochemistry | 80–92% |
Enzymatic (Novozym 435) | Solvent-free, 25°C, no stirring | Green chemistry compliant | 70–85% |
Transesterification | Vinyl propanoate, catalytic base/alcohol | Irreversible, high conversion | 75–90% |
Nucleophilic substitution between 4-hydroxypiperidine and methyl acrylate (or equivalent electrophiles) is profoundly influenced by solvent polarity and catalyst choice. Polar aprotic solvents like N,N-dimethylformamide (DMF) enhance nucleophilicity of the piperidine nitrogen while solubilizing inorganic bases, with reactions achieving >95% conversion in ≤3 hours at 20°C [2] [5]. Catalytic screening identifies potassium carbonate (K₂CO₃) as optimal for O- vs. N-chemoselectivity in unsymmetrical diols, suppressing O-alkylation byproducts. For thermally sensitive substrates, acetonitrile permits efficient reaction at 40–50°C with reduced racemization risk [5]. Organic bases like N,N-diisopropylethylamine (DIPEA) facilitate reactions in non-polar media (e.g., toluene), though prolonged reaction times (8–12 hours) are required for complete conversion [5]. Microwave irradiation in solvent-free systems dramatically accelerates kinetics (≤30 minutes), but requires rigorous temperature control to prevent lactamization or elimination side reactions.
Table 3: Solvent/Catalyst Systems for N-Alkylation Optimization
Solvent | Dielectric Constant (ε) | Catalyst | Temperature | Time (h) | Byproduct Formation |
---|---|---|---|---|---|
DMF | 36.7 | K₂CO₃ | 20°C | 3 | <2% |
Acetonitrile | 37.5 | K₂CO₃ | 50°C | 5 | 3–5% |
Dichloromethane | 8.9 | DIPEA | 40°C | 8 | 5–8% |
Toluene | 2.4 | DIPEA | 80°C | 12 | 8–12% |
Solvent-free | - | K₂CO₃ | 100°C (MW) | 0.5 | 5–15% |
Crystallization of methyl 3-(4-hydroxypiperidin-1-yl)propanoate is challenged by conformational flexibility of the propanoate chain and hygroscopicity of the hydroxypiperidine moiety, often leading to solvates or amorphous aggregates. Polymorph control is achieved via:
Table 4: Crystallization Strategies for Disorder Mitigation
Method | Conditions | Crystal Form | Purity Enhancement | Disorder Reduction |
---|---|---|---|---|
Anti-solvent Addition | Ethanol/water, 0°C gradient | Form I | Removes acrylate dimers | Prevents solvate formation |
Seeded Cooling | Ethyl acetate, 40°C→4°C, Form I seeds | Form I | Suppresses Form II | Eliminates twinning defects |
Temperature Cycling | i-PrOH/water (7:3), 50°C⇄4°C cycles | Form I | Anneals dislocations | Reduces amorphous content |
Lyophilization | tert-Butanol/water, -50°C | Anhydrous form | Prevents hydrate | Eliminates solvent inclusion |
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3